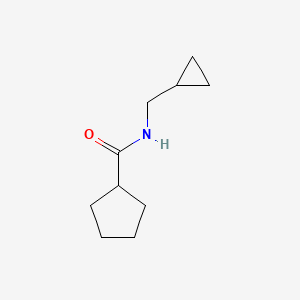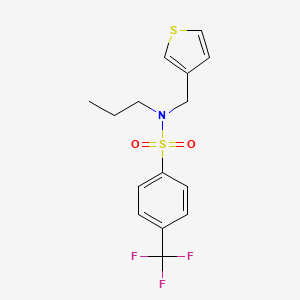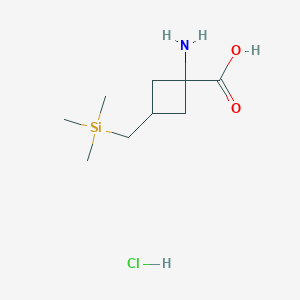
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C17H10FN3OS and its molecular weight is 323.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide and its derivatives exhibit significant antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and found them to have promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi, with the presence of a fluorine atom enhancing their activity. This suggests potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Mehmood et al. (2022) demonstrated that derivatives of 4-cyanophenyl substituted thiazol-2-ylhydrazones, which are structurally similar to this compound, show significant anticancer efficacy against various carcinoma cell lines. These compounds were more active than cisplatin in some cases, indicating their potential as anticancer agents (Mehmood et al., 2022).
Photodegradation and Stability Studies
Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of thiazole-containing compounds. Their findings can be relevant to understanding the stability and degradation pathways of this compound under various environmental conditions, which is crucial for its practical applications in pharmaceuticals or other industries (Wu, Hong, & Vogt, 2007).
Imaging and Diagnostic Applications
Fujinaga et al. (2012) synthesized novel radioligands for positron emission tomography (PET) imaging, involving thiazole derivatives. These findings suggest the potential use of this compound derivatives in diagnostic imaging, particularly in PET scans to study brain receptors or other biological targets (Fujinaga et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide are cancer cells, specifically HCT-116 and MCF-7 carcinoma cell lines . These cell lines represent colorectal and breast cancer respectively .
Mode of Action
The compound interacts with its targets by inducing caspase-dependent apoptosis , a form of programmed cell death . This interaction results in significant growth inhibition and cytotoxic effects .
Biochemical Pathways
The compound affects the cell cycle and caspase activation pathways . The disruption of these pathways leads to the initiation of apoptosis, resulting in the death of cancer cells .
Pharmacokinetics
The compound’santicancer efficacy against HCT-116 and MCF-7 carcinoma cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant growth inhibition and cytotoxic effects on cancer cells . Specifically, it induces cancer cell death via caspase-dependent apoptosis . This is corroborated by cell count and clonogenic assays using the same cancer cell lines .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide are primarily related to its anticancer efficacy . The compound interacts with various enzymes and proteins within the cell, leading to changes in cellular function
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly carcinoma cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the observed anticancer effects of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation within the cell can also be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDXEYZNJBASSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B3009459.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)
![2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)
![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)


![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)



![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

